molecular formula C20H25NO2 B12700880 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine CAS No. 157846-76-9

1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine

Cat. No.: B12700880
CAS No.: 157846-76-9
M. Wt: 311.4 g/mol
InChI Key: ROEJWYIKADLOTE-UHFFFAOYSA-N
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Description

1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine is a complex organic compound featuring a pyrrolidine ring attached to a phenylpropyl chain, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a halogenated phenylpropyl compound. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1-(3-(2-Methoxyphenoxy)-3-phenylpropyl)pyrrolidine stands out due to its unique combination of a pyrrolidine ring with a methoxyphenoxy-phenylpropyl chain. This structural complexity imparts specific chemical reactivity and potential biological activity that is not observed in simpler analogs .

Properties

CAS No.

157846-76-9

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-[3-(2-methoxyphenoxy)-3-phenylpropyl]pyrrolidine

InChI

InChI=1S/C20H25NO2/c1-22-19-11-5-6-12-20(19)23-18(17-9-3-2-4-10-17)13-16-21-14-7-8-15-21/h2-6,9-12,18H,7-8,13-16H2,1H3

InChI Key

ROEJWYIKADLOTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(CCN2CCCC2)C3=CC=CC=C3

Origin of Product

United States

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